5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. This reaction typically occurs under acidic or basic conditions.
Condensation Reaction: Another method includes the condensation of phenylhydrazine with β-ketoesters, followed by oxidation to form the desired pyrazole derivative.
Industrial Production Methods: Industrial production often employs multi-step synthesis involving readily available starting materials. The process may include:
Hydrazine Derivatives: Using hydrazine derivatives as starting materials.
Catalysts: Employing catalysts such as acids or bases to facilitate the cyclization or condensation reactions.
Purification: Utilizing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Halogens or nitrating agents for substitution reactions.
Major Products:
Oxidation: 5-methyl-2-phenyl-2H-pyrazole-3-carboxylic acid.
Reduction: 5-methyl-2-phenyl-2H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Catalysts: Employed in catalytic reactions due to its ability to stabilize transition states.
Biology:
Antimicrobial Agents: Investigated for potential antimicrobial properties.
Enzyme Inhibitors: Studied as inhibitors for various enzymes, including xanthine oxidase.
Medicine:
Drug Development: Explored for its potential in developing new pharmaceuticals, particularly in anti-inflammatory and anticancer therapies.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or π-π interactions with active sites, leading to inhibition or activation of biological pathways. For example, as an enzyme inhibitor, it can bind to the active site of xanthine oxidase, preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
- 3-methyl-2-phenyl-4-pyrazolecarboxylic acid : Similar structure but with a carboxylic acid group instead of an aldehyde.
- 5-(2-methoxyphenyl)-2H-pyrazole-3-carboxylic acid : Contains a methoxy group on the phenyl ring, altering its chemical properties.
Uniqueness:
- Functional Group: The presence of the aldehyde group at the 3-position makes it a versatile intermediate for further chemical modifications.
- Reactivity: The compound’s reactivity towards various chemical reactions, such as oxidation and reduction, makes it valuable in synthetic chemistry.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methyl-2-phenylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(8-14)13(12-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
PCVZRHVWMPIZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.